molecular formula C8H6N4O2 B15070645 3-Nitro-1,6-naphthyridin-4-amine CAS No. 85938-76-7

3-Nitro-1,6-naphthyridin-4-amine

Cat. No.: B15070645
CAS No.: 85938-76-7
M. Wt: 190.16 g/mol
InChI Key: GRWNVYUKOBLOKK-UHFFFAOYSA-N
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Description

3-Nitro-1,6-naphthyridin-4-amine is a nitrogen-containing heterocyclic compound It belongs to the class of naphthyridines, which are characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1,6-naphthyridin-4-amine typically involves the nitration of 1,6-naphthyridine derivatives. One common method includes the reaction of 4-amino-1,6-naphthyridine with nitric acid under controlled conditions to introduce the nitro group at the 3-position. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free and catalyst-free methods have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1,6-naphthyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-1,6-naphthyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-1,6-naphthyridin-4-amine involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation. The nitro group plays a crucial role in its reactivity, allowing it to form reactive intermediates that can interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: The parent compound without the nitro group.

    3-Amino-1,6-naphthyridin-4-amine: The reduced form of 3-Nitro-1,6-naphthyridin-4-amine.

    Benzo[h][1,6]naphthyridine: A derivative with a fused benzene ring.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Biological Activity

3-Nitro-1,6-naphthyridin-4-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.

Structural Characteristics

This compound features a unique structure characterized by a nitro group at the 3-position and an amino group at the 4-position of the naphthyridine ring. This configuration enhances its reactivity and allows for further derivatization, making it a valuable scaffold in drug development .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics.

Bacterial Strain Inhibition Concentration (IC50)
Staphylococcus aureus10 µg/mL
Pseudomonas aeruginosa15 µg/mL
Escherichia coli12 µg/mL

Studies indicate that the mechanism of action involves the reduction of the nitro group to form reactive intermediates that bind covalently to DNA, leading to nuclear damage and cell death . Additionally, compounds similar to this compound have shown activity against resistant strains, indicating its potential as a lead compound in antibiotic development .

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to inhibit specific enzymes involved in cell proliferation. Research indicates that this compound can induce apoptosis in cancer cells through various pathways.

Case Study: Inhibition of Cyclin Dependent Kinase (CDK)

A recent study explored the effects of this compound on CDK9, an enzyme critical for cell cycle regulation. The compound demonstrated potent inhibitory activity, leading to reduced proliferation rates in cancer cell lines .

Cell Line Proliferation Inhibition (%)
HeLa (Cervical Cancer)75%
MCF7 (Breast Cancer)68%
A549 (Lung Cancer)70%

The study highlighted the importance of the nitro group in enhancing the compound's reactivity and interaction with biological macromolecules .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown promise in anti-inflammatory applications. Nitro-containing compounds are known to modulate inflammatory pathways by interacting with specific proteins involved in cellular signaling.

The anti-inflammatory effects are believed to stem from the compound's ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandins .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Activity Type Description
AntimicrobialEffective against various bacterial strains; mechanism involves DNA binding through reactive intermediates.
AnticancerInhibits CDK9; induces apoptosis in cancer cell lines.
Anti-inflammatoryInhibits iNOS and COX enzymes; reduces pro-inflammatory mediators.

Properties

CAS No.

85938-76-7

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

3-nitro-1,6-naphthyridin-4-amine

InChI

InChI=1S/C8H6N4O2/c9-8-5-3-10-2-1-6(5)11-4-7(8)12(13)14/h1-4H,(H2,9,11)

InChI Key

GRWNVYUKOBLOKK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C(C(=CN=C21)[N+](=O)[O-])N

Origin of Product

United States

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